4-(Diethylamino)-3-nitrobenzoic acid
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Overview
Description
“4-(Diethylamino)-3-nitrobenzoic acid” is a chemical compound with the molecular formula C11H15NO2 . It’s important to note that the specific compound “this compound” does not have much information available. Most of the available data is related to similar compounds such as "4-(Diethylamino)benzoic acid" .
Scientific Research Applications
Hydrolysis and Metabolism Studies
- Hydrolysis of Parabens: Research by Jewell et al. (2007) explored the hydrolysis of parabens, including compounds related to 4-(Diethylamino)-3-nitrobenzoic acid, in human and minipig skin. This study is significant for understanding the dermal absorption and metabolism of such compounds in pharmaceuticals and cosmetics (Jewell et al., 2007).
Synthesis and Characterization
- Crystal Structures and Physico-Chemical Properties: D'Angelo et al. (2008) focused on synthesizing Zn(II) and Co(II) complexes of 3-nitro-4-hydroxybenzoic acid and investigating their structures through X-ray crystallography. This study contributes to understanding the bonding features and physical properties of these compounds (D'Angelo et al., 2008).
- Synthesis and In Vitro Metabolism: Power et al. (2014) conducted a study on the synthesis and in vitro metabolism of nitracaine, a compound structurally related to this compound, highlighting the potential of academic research labs in responding to emerging new psychoactive substances (Power et al., 2014).
Thermal and Kinetic Studies
- Thermal Behavior of Nitrobenzoic Derivatives: Crisan et al. (2018) explored the thermal behavior and kinetics of p-nitrobenzoic acid salts synthesized with different substituted alkanolamine. This research is essential for understanding the stability and phase transitions of these compounds (Crisan et al., 2018).
Spectroscopic Identification and Drug Studies
- Spectroscopic Identification of Antipsychotic Drugs: Julie et al. (2019) conducted a study on the spectroscopic identification of 4-(methylamino)-3-nitrobenzoic acid and its structural features, providing insights into the bioactive conformers and molecular interactions of such compounds (Julie et al., 2019).
Enzymatic Reduction Studies
- Enzymatic Reduction in Tissues: Hitchcock and Murphy (1967) investigated the enzymatic reduction of compounds similar to this compound in tissues from various species, offering insights into the biochemical processes involved in the metabolism of nitroaromatic compounds (Hitchcock & Murphy, 1967).
Synthesis of Local Anesthetics and Anticancer Agents
- Synthesis of Procaine: A study by Halstian et al. (2022) on the synthesis of procaine, an anesthetic, used 4-nitrobenzoic acid as an intermediate, highlighting the importance of such compounds in pharmaceutical synthesis (Halstian et al., 2022).
- Anti-Gastric Cancer Activity: Liu et al. (2019) synthesized a new heterocyclic compound using 4-(methylamino)-3-nitrobenzoic acid as a starting material and evaluated its anti-cancer activity against gastric cancer cell lines (Liu et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
4-(diethylamino)-3-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-3-12(4-2)9-6-5-8(11(14)15)7-10(9)13(16)17/h5-7H,3-4H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFUNOGTXBURFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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